molecular formula C15H13NO6 B8339509 4-Methoxy-2-(2-nitrophenoxy)-benzoic Acid Methyl Ester

4-Methoxy-2-(2-nitrophenoxy)-benzoic Acid Methyl Ester

Cat. No. B8339509
M. Wt: 303.27 g/mol
InChI Key: JKYJDZYNGHLKRO-UHFFFAOYSA-N
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Patent
US06943156B2

Procedure details

A solution of 2-fluoronitrobenzene (3.978 g, 28.19 mmol), methyl 4-methoxysalicylate (5.131 g, 28.15 mmol), and potassium carbonate (7.800 g, 56.43 mmol) in DMF (30 mL) was warmed to 50° C. overnight. The solvent was removed in vacuo and the residue partitioned between dichloromethane and water. The water was extracted twice more with dichloromethane and the combined organic extracts washed with brine and dried (Na2SO4). The solvent was removed in vacuo to afford the title compound 1-1 as a pale yellow oil.
Quantity
3.978 g
Type
reactant
Reaction Step One
Quantity
5.131 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].[CH3:11][O:12][C:13]1[CH:14]=[C:15]([OH:23])[C:16](=[CH:21][CH:22]=1)[C:17]([O:19][CH3:20])=[O:18].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[CH3:20][O:19][C:17](=[O:18])[C:16]1[CH:21]=[CH:22][C:13]([O:12][CH3:11])=[CH:14][C:15]=1[O:23][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
3.978 g
Type
reactant
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
5.131 g
Type
reactant
Smiles
COC=1C=C(C(C(=O)OC)=CC1)O
Name
Quantity
7.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between dichloromethane and water
EXTRACTION
Type
EXTRACTION
Details
The water was extracted twice more with dichloromethane
WASH
Type
WASH
Details
the combined organic extracts washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1)OC)OC1=C(C=CC=C1)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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